CRANAD-102 is derived from curcumin, a natural compound known for its anti-inflammatory and antioxidant properties. It falls under the classification of fluorescent probes and imaging agents used in biomedical research, particularly in neurodegenerative disease studies. The development of CRANAD-102 has been documented in various scientific articles, highlighting its application in fluorescence imaging and potential therapeutic uses against amyloid-beta aggregation.
The synthesis of CRANAD-102 involves several key steps, primarily focusing on modifying the curcumin scaffold to enhance its selectivity and fluorescence properties. The synthetic route includes:
The synthesis process is detailed in supplementary materials accompanying research publications, providing insights into the specific chemical reactions involved.
CRANAD-102 exhibits a complex molecular structure characterized by its curcumin backbone with specific modifications that enhance its optical properties. The structure can be represented as follows:
The compound's structural modifications lead to significant changes in its photophysical properties, including emission wavelength and quantum yield, making it suitable for near-infrared imaging applications .
CRANAD-102 undergoes specific chemical interactions when binding to amyloid-beta aggregates. Key reactions include:
These chemical behaviors are critical for its application in imaging studies aimed at detecting amyloid deposits.
The mechanism of action for CRANAD-102 involves several steps:
Quantitative analyses have shown that CRANAD-102 has a dissociation constant () significantly lower for soluble forms compared to insoluble forms (7.5 nM vs. 505.9 nM), underscoring its selectivity .
These properties make CRANAD-102 an effective candidate for biological applications related to Alzheimer's disease research.
CRANAD-102 has several scientific applications:
Alzheimer’s disease (AD) pathogenesis is intrinsically linked to the dysregulation of amyloid-β (Aβ) peptide metabolism. While insoluble Aβ plaques have historically been the focus of AD diagnostics, contemporary research underscores that soluble Aβ species—including monomers, oligomers, and protofibrils—are the primary drivers of synaptic toxicity and cognitive decline. These soluble aggregates exhibit 68-fold higher neurotoxicity than insoluble fibrils, disrupting neuronal function long before plaque formation becomes detectable [4]. Crucially, soluble Aβs (sAβ) dominate the early presymptomatic stages of AD, serving as the earliest molecular biomarkers of disease progression [4] [6]. Mounting evidence indicates that soluble Aβ oligomers impair hippocampal long-term potentiation in vivo and trigger tau hyperphosphorylation, accelerating neurodegeneration [3] [4]. This paradigm shift necessitates imaging tools capable of capturing these elusive, transient soluble aggregates to enable early intervention.
Table 1: Relative Neurotoxicity and Dominance of Aβ Species in AD Progression
Aβ Species | Relative Neurotoxicity | Dominant Disease Stage |
---|---|---|
Soluble oligomers | High (68-fold > fibrils) | Early/presymptomatic |
Protofibrils | Moderate-high | Early-moderate |
Insoluble plaques | Low | Moderate-late |
Current FDA-approved amyloid PET tracers (e.g., Pittsburgh Compound B (PiB), flutemetamol) suffer from critical limitations in targeting soluble Aβ species:
Near-infrared fluorescence (NIRF) probes like CRANAD-3 (a curcumin-derived predecessor of CRANAD-102) demonstrated feasibility for in vivo Aβ imaging but lacked selectivity for soluble species, binding both soluble and insoluble aggregates indiscriminately [3] [4]. This gap impeded accurate quantification of early pathogenic drivers.
CRANAD-102 emerged from a deliberate strategy to overcome the selectivity barrier in sAβ detection. Its design leverages two key insights:
The resulting hypothesis: Tuning steric hindrance on the curcumin scaffold could yield probes with selective affinity for soluble Aβ. CRANAD-102 was synthesized as the optimal candidate in this class, featuring a dimethylphenoxy-alkyl chain at the 4-position to create a "T-shaped" non-planar structure. This design sterically hinders insertion into dense fibrillar aggregates but accommodates the looser conformation of soluble protofibrils [4]. Proof-of-concept studies confirmed CRANAD-102’s 68-fold higher affinity for sAβ (Kd = 7.5 ± 10 nM) versus insoluble aggregates (Kd = 505.9 ± 275.9 nM) [4], positioning it as the first NIRF probe capable of selectively monitoring soluble Aβ dynamics in vivo.
Table 2: Key Molecular Properties of CRANAD-102
Property | Value |
---|---|
CAS# | 2685738-66-1 |
Molecular Weight | 686.70 g/mol |
Empirical Formula | C₄₀H₅₃BF₂N₄O₃ |
IUPAC Name | 5,5'-((1E,1'E)-(5-(3-(2,6-dimethylphenoxy)propyl)-2,2-difluoro-2H-1λ³,3,2λ⁴-dioxaborinine-4,6-diyl)bis(ethene-2,1-diyl))bis(N,N-dipropylpyridin-2-amine) |
Optical Properties | λₑₓ/λₑₘ: ~650–730 nm (NIRF) |
Solubility | Soluble in DMSO |
Table 3: Evolution of CRANAD Probes and Selectivity Profiles
Probe | Steric Hindrance | sAβ Affinity (Kd) | insAβ Affinity (Kd) | Selectivity (sAβ vs. insAβ) |
---|---|---|---|---|
CRANAD-3 | Low | ~24 nM | ~24 nM | 1-fold |
CRANAD-65 | Moderate | Not reported | Not reported | Transient selectivity |
CRANAD-75 | High | High | Very low | 88.5-fold |
CRANAD-102 | Medium-high | 7.5 ± 10 nM | 505.9 ± 275.9 nM | 68-fold |
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